molecular formula C27H21ErN3O3 B15123770 erbium;quinolin-8-ol

erbium;quinolin-8-ol

Número de catálogo: B15123770
Peso molecular: 602.7 g/mol
Clave InChI: ALPAJGXGJCCDDK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Erbium;quinolin-8-ol refers to a coordination complex where erbium (Er³⁺), a rare earth metal, is bound to quinolin-8-ol (C₉H₇NO), a bidentate ligand. Quinolin-8-ol (8-hydroxyquinoline) is a heterocyclic compound with a hydroxyl group at the 8-position of the quinoline ring, enabling chelation with metal ions. The erbium complex, such as 5,7-dichloroquinolin-8-ol;erbium , is hypothesized to form stable structures due to the electron-donating properties of the ligand. These complexes are studied for their luminescent, catalytic, and bioactive properties, though specific applications of the erbium complex require further exploration.

Propiedades

IUPAC Name

erbium;quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPAJGXGJCCDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Er]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ErN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of erbium;quinolin-8-ol typically involves the reaction of erbium salts with quinolin-8-ol in an appropriate solvent. One common method is to dissolve erbium chloride in ethanol and then add a solution of quinolin-8-ol in ethanol. The reaction mixture is stirred and heated under reflux conditions for several hours. The resulting precipitate is filtered, washed, and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Erbium;quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The quinolin-8-ol ligands can undergo substitution reactions with other ligands, resulting in the formation of new coordination compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of quinolin-8-ol, while substitution reactions can produce new coordination compounds with different ligands.

Aplicaciones Científicas De Investigación

Erbium;quinolin-8-ol has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of erbium;quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. In biological systems, it can interfere with cellular processes by chelating essential metal ions, leading to the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues of Quinolin-8-ol

Quinolin-8-ol derivatives vary in substituent positions and functional groups, significantly impacting their properties:

Compound Substituents Key Findings Reference
5-((p-Tolylamino)methyl)quinolin-8-ol C5: (p-tolylamino)methyl Inhibits HIV-1 integrase-LEDGF/p75 interaction (IC₅₀: low µM); low cytotoxicity
5-Methylquinolin-8-ol C5: Methyl Bioactive; predicted high GI absorption, BBB permeability
6-Nitroquinolin-8-ol C6: Nitro Used in industrial/research applications; structural uniqueness
5-Chloroquinolin-8-ol C5: Chloro Intermediate in synthesis of Pd(II) anticancer complexes
Hydrazonomethyl-quinolin-8-ol C5: Hydrazone Potent antifungal activity (IC₅₀ < 3 µM vs. C. albicans)

Key Observations :

  • C5 Substitutions (e.g., methyl, hydrazone) enhance bioactivity, particularly in antimicrobial and antiviral applications .
  • Halogenation (e.g., Cl at C5/C7) improves metal-binding capacity, critical for anticancer Pd(II) complexes .
  • Nitro groups (C6) may reduce bioavailability but increase stability for industrial uses .

Metal Complexes of Quinolin-8-ol Derivatives

Metal coordination alters electronic, optical, and reactive properties:

Complex Metal Ion Application Key Findings Reference
5,7-Dichloroquinolin-8-ol;Erbium Er³⁺ Hypothesized luminescent/catalytic uses Structural similarity to other rare-earth complexes; limited toxicity data
Pd(II)-Halogenated Quinolin-8-ol Pd²⁺ Anticancer agents IC₅₀ values < 10 µM against cancer cells; ionic interactions enhance solubility
8-Hydroxyquinoline sulfate H⁺ (salt) Pesticide (Beltanol formulation) 63.4% systemic bioavailability in rats; metabolized to sulfate conjugates
Zn(II)-8-Hydroxyquinoline Zn²⁺ Corrosion inhibition 90% efficiency in mild steel protection (1 M HCl)

Key Observations :

  • Erbium Complexes: Limited data exist, but rare-earth complexes are often explored for optoelectronic applications .
  • Pd(II) Complexes : Exhibit potent anticancer activity via DNA interaction and apoptosis induction .
  • Zinc Complexes : Act as mixed-type corrosion inhibitors, adsorbing on metal surfaces .

Toxicological and Pharmacokinetic Profiles

Compound Toxicity Bioavailability Metabolism
Quinolin-8-ol Low acute toxicity; no bioaccumulation 63.4% systemic (rat); >80% oral absorption Sulfate/glucuronide conjugation
8-Hydroxyquinoline sulfate Covered by parent compound High dermal absorption Rapid urinary excretion
Pd(II) Complexes Dose-dependent cytotoxicity Limited data Renal/hepatic clearance hypothesized

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.